

# physical properties of 1S,2S-Dhac-phenyl trost ligand

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## Compound of Interest

Compound Name: *1S,2S-Dhac-phenyl trost ligand*

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An In-depth Technical Guide to the Physical Properties of (1S,2S)-DACH-Phenyl Trost Ligand

## Introduction

The (1S,2S)-DACH-Phenyl Trost Ligand, systematically named N,N'-(1S,2S)-cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)benzamide), is a chiral C<sub>2</sub>-symmetric diphosphine ligand.<sup>[1][2]</sup> Developed by the research group of Barry Trost, this ligand has become a cornerstone in the field of asymmetric catalysis, particularly for palladium-catalyzed asymmetric allylic alkylation (AAA) reactions.<sup>[1][3]</sup> Its rigid chiral backbone, derived from (1S,2S)-diaminocyclohexane, effectively creates a chiral environment around the metal center, enabling high levels of stereocontrol in a variety of chemical transformations.<sup>[3]</sup> This technical guide provides a comprehensive overview of its physical properties, experimental protocols for its synthesis and characterization, and a visualization of its role in the catalytic cycle.

## Physical and Chemical Properties

The key physical and chemical properties of the (1S,2S)-DACH-Phenyl Trost Ligand are summarized below. These properties are crucial for its handling, storage, and application in synthesis.

Property	Value	Reference
IUPAC Name	2-diphenylphosphanyl-N-[(1S,2S)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide	[4]
Synonyms	(S,S)-DACH-phenyl Trost ligand, (1S,2S)-(-)-1,2-Diaminocyclohexane-N,N'-bis(2-diphenylphosphinobenzoyl)	[4][5]
CAS Number	169689-05-8	[4][6]
Molecular Formula	C <sub>44</sub> H <sub>40</sub> N <sub>2</sub> O <sub>2</sub> P <sub>2</sub>	[4][6]
Molecular Weight	690.75 g/mol	[2][4][6]
Appearance	White to tan solid, powder, or crystals	[4]
Melting Point	134-142 °C	[1][2][4]
Boiling Point	817.0 ± 65.0 °C at 760 mmHg (Predicted)	[4]
Optical Activity	[α]D <sub>20</sub> -134° (c = 1 in methanol)	[1]
Solubility	Insoluble in water; Soluble in organic solvents such as methanol, dichloromethane, acetonitrile, THF, and toluene.	[2]
Purity	Typically ≥95%	[4][5][6]
Storage	Store at room temperature or 4°C under an inert atmosphere (e.g., nitrogen), protected from light.	[4][6]

## Spectroscopic Data (General Description)

While specific spectra can vary by lot and solvent, the following describes the expected characteristic signals for the (1S,2S)-DACH-Phenyl Trost Ligand based on its structure.

- $^1\text{H}$  NMR: The proton NMR spectrum would be complex. Expected signals would include multiplets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the phenyl rings. The protons on the cyclohexane backbone would appear in the aliphatic region (approx. 1.0-4.0 ppm). The N-H protons of the amide groups would likely appear as broad signals.
- $^{13}\text{C}$  NMR: The carbon NMR would show a multitude of signals. Aromatic carbons would resonate in the range of 120-140 ppm. The carbonyl carbons of the amide groups would be expected further downfield. Aliphatic carbons of the cyclohexane ring would appear upfield.
- $^{31}\text{P}$  NMR: The phosphorus-31 NMR should exhibit a single resonance, confirming the C2-symmetry of the ligand.
- IR Spectroscopy: The infrared spectrum would display characteristic absorption bands. A strong band around  $1640\text{-}1680\text{ cm}^{-1}$  would correspond to the C=O stretching of the amide groups. N-H stretching vibrations would be observed in the region of  $3200\text{-}3400\text{ cm}^{-1}$ . Bands corresponding to C-H bonds in the aromatic and aliphatic regions would also be present.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) should show a molecular ion peak  $[\text{M}+\text{H}]^+$  consistent with the calculated molecular weight of 690.75.<sup>[7]</sup>

## Experimental Protocols

### Synthesis of (1S,2S)-DACH-Phenyl Trost Ligand

The synthesis of Trost ligands is typically achieved through an amidation reaction.<sup>[1][8]</sup>

Reaction: Amidation of (1S,2S)-1,2-diaminocyclohexane with 2-(diphenylphosphino)benzoic acid.

Procedure:

- To a solution of 2-(diphenylphosphino)benzoic acid (2.0 equivalents) in dichloromethane ( $\text{CH}_2\text{Cl}_2$ ), add dicyclohexylcarbodiimide (DCC) (2.2 equivalents) and 4-

dimethylaminopyridine (DMAP) (0.1 equivalents).[\[1\]](#)

- Stir the mixture at room temperature for 15 minutes.
- Add a solution of (1S,2S)-1,2-diaminocyclohexane (1.0 equivalent) in CH<sub>2</sub>Cl<sub>2</sub> to the reaction mixture.[\[1\]](#)
- Continue stirring at room temperature for 24-48 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
- Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product is then purified, typically by column chromatography or recrystallization, to yield the (1S,2S)-DACH-Phenyl Trost Ligand as a white solid.[\[8\]](#) An improved process allows for isolation by simple filtration without chromatography.[\[8\]](#)

## General Protocol for NMR Spectroscopy

- Dissolve approximately 5-10 mg of the ligand in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, CD<sub>2</sub>Cl<sub>2</sub>) in an NMR tube.
- Acquire <sup>1</sup>H, <sup>13</sup>C, and <sup>31</sup>P NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
- Process the data using appropriate software to analyze chemical shifts, coupling constants, and integration.

## General Protocol for Infrared (IR) Spectroscopy

- Prepare a sample of the solid ligand, either as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[\[9\]](#)
- Record the IR spectrum over the range of 4000-400 cm<sup>-1</sup>.[\[9\]](#)

- Identify characteristic peaks corresponding to the functional groups present in the molecule.  
[\[10\]](#)[\[11\]](#)[\[12\]](#)

## General Protocol for Mass Spectrometry

- Dissolve a small amount of the ligand in a suitable solvent (e.g., acetonitrile or methanol).
- Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB).  
[\[7\]](#)[\[13\]](#)
- Acquire the mass spectrum and determine the mass-to-charge ratio (m/z) of the molecular ion.  
[\[13\]](#)

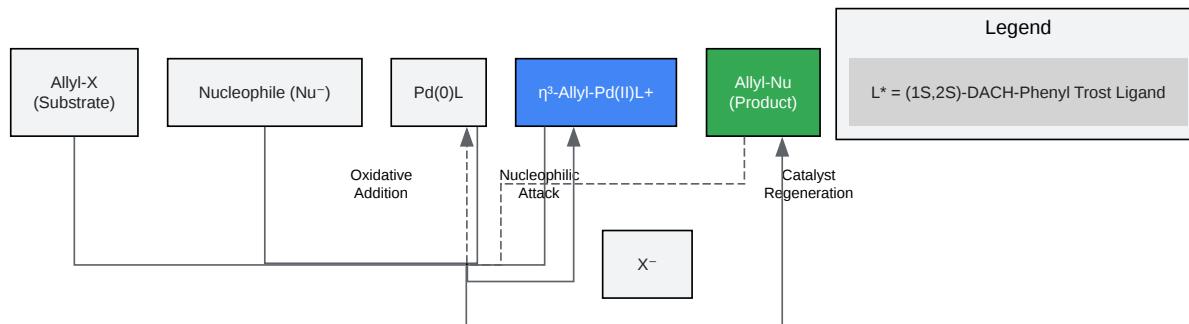
## Application and Mechanism of Action

The primary application of the (1S,2S)-DACH-Phenyl Trost Ligand is in palladium-catalyzed Asymmetric Allylic Alkylation (AAA), also known as the Tsuji-Trost reaction.  
[\[3\]](#)[\[14\]](#) This reaction is a powerful tool for constructing stereogenic centers.  
[\[3\]](#) The catalytic cycle generally involves the following key steps:

- Oxidative Addition: A Pd(0) complex, coordinated to the Trost ligand, reacts with an allylic substrate (e.g., an allylic acetate) to form a cationic  $\eta^3$ -allyl-Pd(II) complex.  
[\[14\]](#)
- Nucleophilic Attack: A nucleophile attacks the  $\eta^3$ -allyl complex. The chiral ligand environment dictates the face of the attack, thereby controlling the stereochemistry of the final product.  
[\[14\]](#)
- Reductive Elimination: This step is typically considered for "hard" nucleophiles, which first coordinate to the metal center before the C-Nu bond is formed. For "soft" nucleophiles, the attack is often directly on the allyl moiety.  
[\[14\]](#)
- Catalyst Regeneration: The Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

## Visualization of Catalytic Cycle

The following diagram illustrates the generalized catalytic cycle for the Tsuji-Trost Asymmetric Allylic Alkylation.

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Caption: Generalized catalytic cycle of the Tsuji-Trost Asymmetric Allylic Alkylation.

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